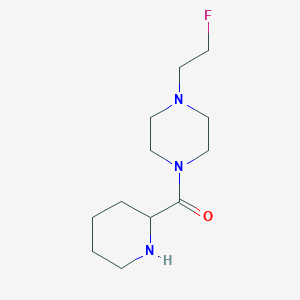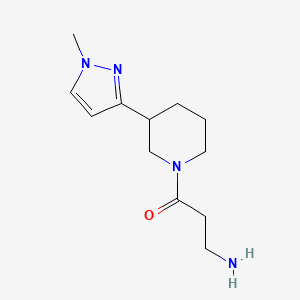
3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Piperidin-Derivate wurden auf verschiedene Weise als Antikrebsmittel eingesetzt . Mehrere Piperidinalkaloide, die aus natürlichen Kräutern isoliert wurden, zeigten sowohl in vitro als auch in vivo eine antiproliferative und antimetastatische Wirkung auf verschiedene Krebsarten .
Antivirale Anwendungen
Piperidin-Derivate zeigen auch ein Potenzial als antivirale Mittel. Ihre einzigartige Struktur ermöglicht es ihnen, in den Lebenszyklus verschiedener Viren einzugreifen, was sie zu einem wertvollen Werkzeug im Kampf gegen Viruserkrankungen macht .
Antimalaria-Anwendungen
Die antimalaria-Eigenschaften von Piperidin-Derivaten machen sie zu einem vielversprechenden Forschungsgebiet im Kampf gegen Malaria. Ihre Fähigkeit, das Wachstum von Plasmodium-Parasiten, die Malaria verursachen, zu hemmen, wurde in mehreren Studien belegt .
Antimikrobielle und Antimykotische Anwendungen
Piperidin-Derivate haben signifikante antimikrobielle und antimykotische Aktivitäten gezeigt. Sie können das Wachstum verschiedener Bakterien und Pilze hemmen, was sie für die Entwicklung neuer antimikrobieller und antimykotischer Medikamente nützlich macht .
Analgetische und Entzündungshemmende Anwendungen
Piperidin-Derivate wurden als analgetische und entzündungshemmende Mittel eingesetzt. Sie können helfen, Schmerzen zu lindern und Entzündungen zu reduzieren, was sie für Menschen mit Erkrankungen wie Arthritis vorteilhaft macht .
Anti-Alzheimer-Anwendungen
Piperidin-Derivate haben sich bei der Behandlung der Alzheimer-Krankheit als vielversprechend erwiesen. Sie können helfen, die kognitive Funktion zu verbessern und den Fortschritt der Krankheit zu verlangsamen .
Antipsychotische Anwendungen
Piperidin-Derivate wurden als Antipsychotika eingesetzt. Sie können helfen, Symptome verschiedener psychiatrischer Störungen, einschließlich Schizophrenie, zu behandeln .
Zusammenfassend lässt sich sagen, dass „3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile“ und seine Derivate eine breite Palette von Anwendungen in der wissenschaftlichen Forschung haben, insbesondere im Bereich der Arzneimittelentwicklung . Sie sind eine Schlüssel- und umfangreiche Kategorie von stickstoffhaltigen heterocyclischen Verbindungen, die eine Vielzahl von biologischen Aktivitäten zeigen .
Wirkmechanismus
Target of Action
The primary target of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This could lead to alterations in cell cycle regulation and DNA damage response pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given the role of its target, the Serine/threonine-protein kinase Chk1 . .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in cell cycle regulation and DNA damage response due to its interaction with the Serine/threonine-protein kinase Chk1 . .
Biochemische Analyse
Biochemical Properties
3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with serine/threonine-protein kinase Chk1, which is involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to bind to specific proteins makes it a valuable tool for studying protein functions and interactions in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the cytotoxicity of certain cell lines, including human liver, breast, and colon cells . By altering gene expression and signaling pathways, this compound can induce changes in cell proliferation, apoptosis, and metabolic activities, making it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent inhibitor of serine/threonine-protein kinase Chk1, which plays a crucial role in DNA damage response and cell cycle regulation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have been noted, including sustained inhibition of target enzymes and prolonged changes in gene expression. These temporal effects highlight the compound’s potential for long-term studies in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications. These findings underscore the need for careful dosage management in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further studied for their biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus, cytoplasm, or other organelles can affect its interactions with biomolecules and subsequent biological effects. Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[4-(aminomethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-3,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPIEESMJAWEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1476238.png)
![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-4-yl)methanone](/img/structure/B1476240.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476241.png)

![2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1476245.png)
![5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476248.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1476249.png)

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1476255.png)
![4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1476256.png)
![tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine](/img/structure/B1476257.png)
![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-amine](/img/structure/B1476258.png)
![5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476259.png)
![3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476260.png)
